molecular formula C15H19NO2 B017473 (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester CAS No. 130609-48-2

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester

Cat. No.: B017473
CAS No.: 130609-48-2
M. Wt: 245.32 g/mol
InChI Key: KEDWLCOPRDSQBB-MCIONIFRSA-N
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Description

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Studies

Research in structural chemistry has led to the synthesis and structural elucidation of various esters derived from azabicyclo[2.2.2]octane carboxylic acids, including close analogs to the compound . These studies primarily utilize NMR spectroscopy and X-ray diffraction to determine the molecular structure and stereochemistry of these compounds. For instance, Arias-Pérez et al. (2001) synthesized a series of esters from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, providing detailed insights into their molecular structure through spectral analysis and X-ray diffraction methods (Arias-Pérez et al., 2001).

Synthesis of Chiral Compounds

The synthesis of chiral compounds, particularly cyclic amino acid esters and their analogs, is another significant area of research. These compounds, including those with structures similar to (1R,3S,5R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, benzyl ester, are often synthesized for their potential applications in medicinal chemistry and as building blocks in organic synthesis. Moriguchi et al. (2014) reported the synthesis of a chiral cyclic amino acid ester, demonstrating the methodological advancements in obtaining these structurally complex molecules (Moriguchi et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of compounds containing the azabicyclo[3.3.0]octane core, similar to the compound of interest, showcases the importance of stereochemistry in the development of new pharmaceutical agents and materials. Garrido et al. (2013) described an asymmetric synthesis approach that yields compounds with multiple stereocenters, highlighting the versatility of these molecules for further chemical transformations (Garrido et al., 2013).

Electrocatalytic Cyclization

Electrocatalytic methods have been explored for the cyclization of carboxylic acid esters to form azabicyclo structures. Elinson et al. (2006) achieved the stereoselective electrocatalytic cyclization of dicyanocyclopropane dicarboxylic acid esters, leading to the formation of azabicyclo[3.1.0]hexane carboxylic acid esters. This research underscores the potential of electrochemical approaches in synthesizing complex cyclic structures (Elinson et al., 2006).

Mechanism of Action

Target of Action

The compound “(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester” is an intermediate of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure. They work by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system, a hormone system that regulates blood pressure and fluid balance.

Biochemical Analysis

Biochemical Properties

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane ring systems . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression that can impact cell growth, differentiation, and apoptosis . Additionally, this compound can alter metabolic pathways by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence the overall cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, cell death, or tissue damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of certain metabolites, thereby affecting the overall metabolic balance within the cell . Additionally, it can influence the levels of key metabolites by altering their synthesis or degradation rates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes . Additionally, binding to specific proteins can influence its distribution within tissues, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with DNA or RNA and influence gene expression . Alternatively, it can be targeted to the mitochondria, where it can affect metabolic processes and energy production.

Properties

IUPAC Name

benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDWLCOPRDSQBB-MCIONIFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449747
Record name benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130609-48-2
Record name benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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